N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide
Overview
Description
N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide is an organic compound with the molecular formula C14H13ClN2O It is a derivative of acetanilide, where the acetamide group is substituted with a 4-aminophenyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloroaniline with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed
Oxidation: N-(4-Nitrophenyl)-2-(4-chlorophenyl)acetamide.
Reduction: this compound.
Substitution: N-(4-Aminophenyl)-2-(4-methoxyphenyl)acetamide or N-(4-Aminophenyl)-2-(4-thiophenyl)acetamide.
Scientific Research Applications
N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorophenyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide can be compared with other similar compounds, such as:
N-(4-Aminophenyl)-2-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of a chlorine atom, which can affect its reactivity and biological activity.
N-(4-Aminophenyl)-2-(4-nitrophenyl)acetamide: The presence of a nitro group can significantly alter the compound’s electronic properties and its interactions with biological targets.
N-(4-Aminophenyl)-2-(4-thiophenyl)acetamide: The thiophenyl group can introduce sulfur-based interactions, which can be important in certain biological contexts.
This compound is unique due to the presence of both an amino group and a chlorophenyl group, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-11-3-1-10(2-4-11)9-14(18)17-13-7-5-12(16)6-8-13/h1-8H,9,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQYVASURVPRNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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